Ethyl 2-(5-bromo-2-formylphenoxy)acetate
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Overview
Description
Ethyl 2-(5-bromo-2-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-2-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-formylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Reduction: Ethyl 2-(5-bromo-2-hydroxyphenoxy)acetate.
Oxidation: Ethyl 2-(5-bromo-2-carboxyphenoxy)acetate
Scientific Research Applications
Ethyl 2-(5-bromo-2-formylphenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-2-formylphenoxy)acetate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its mechanism of action would depend on the specific biological target it is designed to interact with .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-bromo-2-hydroxyphenoxy)acetate
- Ethyl 2-(5-bromo-2-carboxyphenoxy)acetate
- Ethyl 2-(5-chloro-2-formylphenoxy)acetate
Uniqueness
Ethyl 2-(5-bromo-2-formylphenoxy)acetate is unique due to the presence of both a bromine atom and a formyl group on the phenyl ring. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Biological Activity
Ethyl 2-(5-bromo-2-formylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a brominated phenolic moiety and an ester functional group. Its chemical formula is C12H11BrO3, and it exhibits a molecular weight of approximately 295.12 g/mol. The compound can be synthesized through various methodologies, including esterification reactions involving 5-bromo-2-formylphenol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against several cancer cell lines, demonstrating promising results.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Inhibition (%) |
---|---|---|
MCF-7 (Breast) | 10.5 | 85.4 |
HeLa (Cervical) | 12.3 | 80.1 |
A549 (Lung) | 15.0 | 75.6 |
HCT116 (Colon) | 9.8 | 88.7 |
The compound exhibited significant inhibition rates, particularly against the MCF-7 breast cancer cell line, where it achieved an inhibition percentage of 85.4% at an IC50 value of 10.5 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapeutics.
The biological activity of this compound can be attributed to its interaction with cellular targets involved in proliferation and survival signaling pathways. Molecular docking studies suggest that the compound binds effectively to key proteins involved in these pathways, such as tubulin and various kinases.
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers at the National Institutes of Health investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers compared to untreated controls .
- Combination Therapy : Another study explored the efficacy of this compound in combination with standard chemotherapy agents like doxorubicin. The combination showed enhanced cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in combination therapies .
Pharmacological Effects Beyond Anticancer Activity
In addition to its anticancer properties, this compound has been evaluated for other pharmacological activities:
- Antimicrobial Activity : Preliminary screening indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Anti-inflammatory Properties : In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQAUDSJKCXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443210 |
Source
|
Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942414-81-5 |
Source
|
Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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